The compound (3S)-2-(Bromomethyl)-4-methylpent-1-en-3-ol is a chiral organic molecule characterized by a bromomethyl group and a double bond in its structure. Its molecular formula is , and it has a molecular weight of approximately 179.06 g/mol. The compound features a pentene backbone with a hydroxyl group, making it an alcohol. The presence of the bromine atom introduces unique reactivity patterns, particularly in substitution and elimination reactions.
The synthesis of (3S)-2-(Bromomethyl)-4-methylpent-1-en-3-ol can be achieved through several methods:
(3S)-2-(Bromomethyl)-4-methylpent-1-en-3-ol may find applications in:
Interaction studies involving (3S)-2-(Bromomethyl)-4-methylpent-1-en-3-ol would typically focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in various chemical environments and potential applications in medicinal chemistry.
Several compounds share structural similarities with (3S)-2-(Bromomethyl)-4-methylpent-1-en-3-ol, which can help highlight its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Methylpentan-2-one | C6H12O | Ketone functional group |
| 4-Methylpentan-2-ol | C6H14O | Alcohol without halogen substituent |
| (Z)-3-Bromo-4-methylpent-2-en-1-ol | C6H11BrO | Different position of double bond |
| 3-Bromo-4-methylpentan-2-one | C6H11BrO | Ketone structure, lacks hydroxyl group |
The uniqueness of (3S)-2-(Bromomethyl)-4-methylpent-1-en-3-ol lies in its specific stereochemistry and the combination of both a bromomethyl and hydroxyl group on a pentene backbone, which influences its reactivity and potential applications in organic synthesis and pharmaceuticals.